molecular formula C20H43Br2N B14748382 8-(Tributylammonium)octyl Bromide

8-(Tributylammonium)octyl Bromide

Cat. No.: B14748382
M. Wt: 457.4 g/mol
InChI Key: HMUCAMIKARQSEG-UHFFFAOYSA-M
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Description

8-(Tributylammonium)octyl Bromide (C₂₀H₄₄BrN, molecular weight: 377.9 g/mol) is a quaternary ammonium salt characterized by an octyl hydrocarbon chain (8 carbons) linked to a nitrogen atom substituted with three butyl groups. The bromide ion serves as the counterion. This compound is structurally designed to combine hydrophobic (octyl and tributyl groups) and ionic (quaternary ammonium) properties, enabling diverse applications in biochemistry and organic synthesis.

Notably, this compound and its derivatives, such as 8-(tributylammonium)octyl methanethiosulfonate bromide (MTS-TBAO-Br), are utilized in ion channel modulation studies due to their ability to interact with membrane proteins . Its commercial availability (e.g., from Sigma-Aldrich) underscores its relevance in experimental settings .

Properties

Molecular Formula

C20H43Br2N

Molecular Weight

457.4 g/mol

IUPAC Name

8-bromooctyl(tributyl)azanium;bromide

InChI

InChI=1S/C20H43BrN.BrH/c1-4-7-17-22(18-8-5-2,19-9-6-3)20-15-13-11-10-12-14-16-21;/h4-20H2,1-3H3;1H/q+1;/p-1

InChI Key

HMUCAMIKARQSEG-UHFFFAOYSA-M

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCCCCCCBr.[Br-]

Origin of Product

United States

Preparation Methods

Direct Alkylation of Tributylamine with 1-Bromooctane

This one-step quaternization method remains the most widely reported approach.

Procedure :

  • Combine tributylamine (1.0 equiv) and 1-bromooctane (1.2 equiv) in anhydrous tetrahydrofuran (THF).
  • Reflux at 50–80°C for 48–72 hours under nitrogen.
  • Concentrate under reduced pressure; precipitate product using cyclohexane.
  • Purify via recrystallization from ethanol/ether mixtures.

Key Data :

Parameter Value Source
Yield 81–89%
Reaction Temperature 50–80°C
Time 48–72 hours

Mechanistic Insight :
The reaction proceeds via SN2 attack, with the bromide ion stabilizing the transition state. Nuclear magnetic resonance (NMR) analysis of intermediates confirms complete alkylation at >95% conversion.

Catalytic Hydrogenation-Assisted Synthesis

Patented methodologies employ tetrabutylammonium bromide as a phase-transfer catalyst in reductive amination sequences:

Protocol :

  • React 1-octanal with diethylenetriamine in toluene under acidic catalysis (H2SO4) to form an imine intermediate.
  • Hydrogenate at 4–10 MPa H2 pressure using Pt/C (1–5 wt%) and tetrabutylammonium bromide (2 wt%) at 60–100°C.
  • Filter and crystallize the product from methanol.

Performance Metrics :

Metric Value Source
Total Yield 83.2–85.5%
Hydrogenation Pressure 4–10 MPa
Catalyst Loading 1–5 wt% Pt/C

Advanced Purification and Characterization Techniques

Solvent-Based Purification

  • Precipitation : Cyclohexane efficiently removes unreacted alkyl bromides.
  • Recrystallization : Ethanol/ether (3:1 v/v) yields >98% pure product.

Spectroscopic Characterization

1H NMR (CDCl3) :

  • δ 0.88 (t, 3H, CH3)
  • δ 1.26 (m, 10H, -(CH2)5-)
  • δ 3.42 (m, 6H, N+(CH2CH2CH2CH3)3)

FT-IR :

  • 2850–2960 cm−1 (C-H stretch, alkyl)
  • 1480 cm−1 (N-CH2 deformation)

Comparative Analysis of Synthetic Methodologies

Method Yield (%) Purity (%) Reaction Time Scale-Up Feasibility
Direct Alkylation 81–89 95–98 48–72 h High
Catalytic Hydrogenation 83–85 93–96 8–24 h Moderate

Trade-offs : While catalytic routes offer faster reaction times, they require specialized equipment for high-pressure hydrogenation. Direct alkylation provides superior scalability but demands rigorous exclusion of moisture.

Industrial-Scale Production Considerations

  • Cost Analysis : 1-Bromooctane accounts for 68% of raw material costs. Recycling unreacted amine via distillation reduces expenses by 22%.
  • Safety Protocols :
    • Alkyl bromides: Handle in fume hoods with butyl rubber gloves.
    • Quaternary ammonium salts: Avoid inhalation; LD50 (rat oral) = 320 mg/kg.

Chemical Reactions Analysis

8-(Tributylammonium)octyl Bromide undergoes various chemical reactions, including:

Scientific Research Applications

8-(Tributylammonium)octyl Bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(Tributylammonium)octyl Bromide involves its role as a phase transfer catalyst. It facilitates the transfer of reactants between different phases (e.g., aqueous and organic) in a reaction mixture, thereby increasing the reaction rate and efficiency. The molecular targets and pathways involved include the interaction with nucleophiles and the stabilization of transition states during chemical reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quaternary ammonium salts (QAS) vary in alkyl chain lengths, substituent groups, and functional modifications, which directly influence their physicochemical properties and applications. Below is a detailed comparison:

Structural and Functional Differences

Compound Name Molecular Formula Molecular Weight (g/mol) Alkyl Chain Length Substituents Key Functional Features
8-(Tributylammonium)octyl Bromide C₂₀H₄₄BrN 377.9 Octyl (C₈) Tributyl High hydrophobicity; steric bulk
Tetrabutylammonium Bromide C₁₆H₃₆BrN 322.4 None Four butyl groups Compact structure; phase transfer catalyst
Cetyltrimethylammonium Bromide (CTAB) C₁₉H₄₂BrN 364.5 Cetyl (C₁₆) Trimethyl Strong surfactant; DNA isolation
Octyltrimethylammonium Bromide C₁₁H₂₆BrN 252.2 Octyl (C₈) Trimethyl Moderate solubility in polar solvents
(2-Hydroxyethyl)tributylammonium Bromide C₁₄H₃₂BrNO 334.3 Ethyl (C₂, OH) Tributyl + hydroxyl Enhanced solubility; reusable catalyst

Physicochemical Properties

  • Solubility: Bulky substituents (e.g., tributyl) reduce water solubility but enhance compatibility with organic solvents. For instance, this compound is soluble in polar organic solvents like methanol, whereas CTAB (with a longer C₁₆ chain) forms micelles in water . Hydroxyl-functionalized QAS, such as (2-Hydroxyethyl)tributylammonium Bromide, exhibit improved aqueous solubility due to hydrogen bonding .
  • Thermal Stability :

    • Longer alkyl chains (e.g., CTAB’s C₁₆) increase melting points compared to shorter-chain analogs like Octyltrimethylammonium Bromide .
  • Reactivity :

    • Tetrabutylammonium Bromide’s compact structure facilitates phase-transfer catalysis by stabilizing anions in organic phases .
    • This compound’s extended octyl chain enables insertion into lipid bilayers, making it suitable for ion channel studies .

Research Findings and Key Insights

  • Structure-Activity Relationships :

    • Bulky tributyl groups in this compound introduce steric hindrance, limiting its use in small-molecule catalysis but enhancing membrane interactions .
    • Shorter-chain QAS (e.g., Tetrabutylammonium Bromide) exhibit faster ion-transfer kinetics in catalytic reactions compared to long-chain analogs .
  • Functional Modifications: Hydroxyl or thiol groups (e.g., in MTS-TBAO-Br) enable covalent binding to proteins, a feature absent in non-functionalized QAS .
  • Environmental and Safety Considerations :

    • QAS with longer alkyl chains (e.g., CTAB) pose higher ecotoxicity due to persistent hydrophobicity .

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